Tradipitant

Overview

Description

Tradipitant is an experimental drug that is a neurokinin 1 antagonist . It is in development for the treatment of symptoms of gastroparesis . Gastroparesis is a condition thought to be caused by dysregulation of the neuromuscular control of gastric movements that result in the timely emptying of stomach contents .

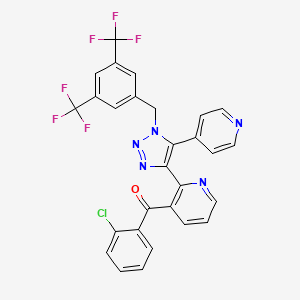

Molecular Structure Analysis

Tradipitant has the molecular formula C28H16ClF6N5O . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Scientific Research Applications

Gastroparesis Treatment

Tradipitant has been studied for its efficacy in treating gastroparesis, a condition characterized by delayed gastric emptying. The U.S. Food and Drug Administration (FDA) has accepted a New Drug Application (NDA) for Tradipitant for the treatment of gastroparesis, reflecting its potential as a significant therapeutic option .

Prevention of Severe Nausea and Vomiting

Clinical trials have demonstrated Tradipitant’s effectiveness in preventing severe nausea and vomiting. This includes its use in motion sickness, where it has shown positive results in preventing vomiting induced by motion .

Impact on Opioid Response

Research has explored the impact of Tradipitant, a selective NK1 antagonist, on opioid response in humans. This includes examining its role in opioid reinforcement and withdrawal expression .

Atopic Dermatitis

Tradipitant is also being developed for the treatment of atopic dermatitis. It has shown promise as an NK1 receptor antagonist, which could be effective in managing this condition .

Future Directions

Tradipitant is advancing in a Phase III study for the treatment of both diabetic and idiopathic gastroparesis . The FDA has set September 18, 2024, as the target date for its decision under the Prescription Drug User Fee Act (PDUFA) . If approved, Tradipitant will be the first novel drug to be approved by the FDA for the treatment of gastroparesis in over 40 years .

properties

IUPAC Name |

[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVRKWRKTNINFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16ClF6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045805 | |

| Record name | Tradipitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tradipitant | |

CAS RN |

622370-35-8 | |

| Record name | Tradipitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tradipitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tradipitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tradipitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRADIPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

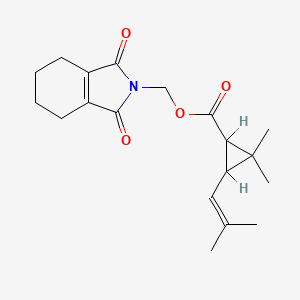

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Tradipitant?

A1: Tradipitant is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]

Q2: How does Tradipitant's antagonism of the NK-1R translate into its therapeutic effects?

A2: By blocking Substance P from binding to the NK-1R, Tradipitant disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]

Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for Tradipitant based on its mechanism of action?

A3: Given the role of Substance P and the NK-1R in other physiological processes, Tradipitant is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]

Q4: What is the molecular formula and weight of Tradipitant?

A4: While the provided abstracts don't explicitly state the molecular formula and weight of Tradipitant, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.

Q5: Is there any information available on the spectroscopic data of Tradipitant, such as NMR or IR spectra?

A5: The provided abstracts don't delve into the spectroscopic characterization of Tradipitant. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.

Q6: What is the typical route of administration for Tradipitant in clinical trials?

A6: Clinical trials studying Tradipitant have predominantly employed oral administration of the drug. [, , , , ]

Q7: Have there been any studies examining the pharmacokinetics of Tradipitant, such as its absorption, distribution, metabolism, and excretion (ADME)?

A7: While the provided abstracts don't offer specifics on Tradipitant's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []

Q8: What preclinical models have been used to study the efficacy of Tradipitant in addressing motion sickness?

A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of Tradipitant in preventing motion sickness. [, , ]

Q9: What were the primary outcome measures used to evaluate Tradipitant's effectiveness in treating motion sickness in clinical trials?

A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of Tradipitant in motion sickness. [, , , ]

Q10: Which patient populations were included in clinical trials investigating Tradipitant for gastroparesis?

A10: Clinical trials for Tradipitant in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]

Q11: What were the key findings regarding Tradipitant's efficacy in treating nausea associated with gastroparesis?

A11: Studies demonstrated that Tradipitant significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]

Q12: Did Tradipitant demonstrate any significant impact on gastric emptying in clinical trials?

A12: While Tradipitant effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []

Q13: Are there any ongoing clinical trials investigating Tradipitant for new indications?

A13: Yes, aside from gastroparesis and motion sickness, Tradipitant is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.